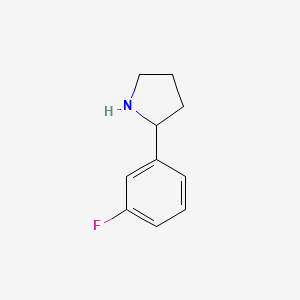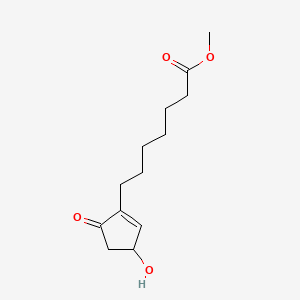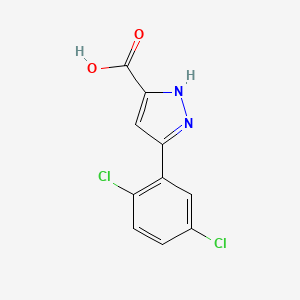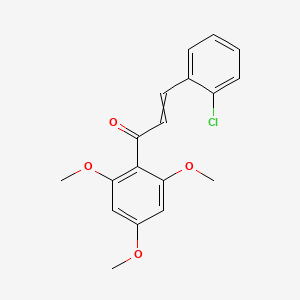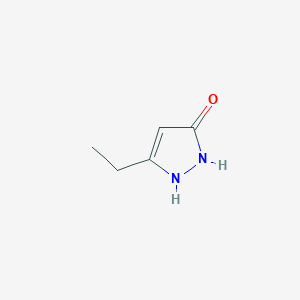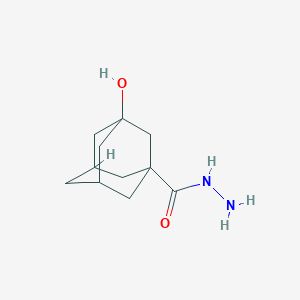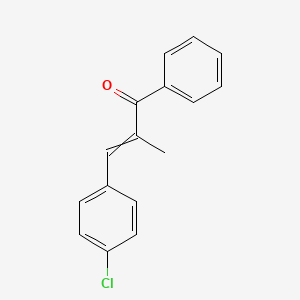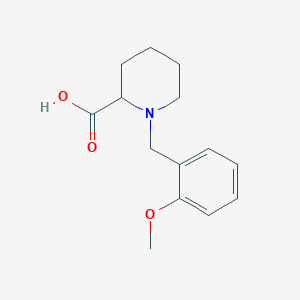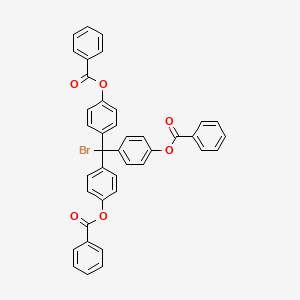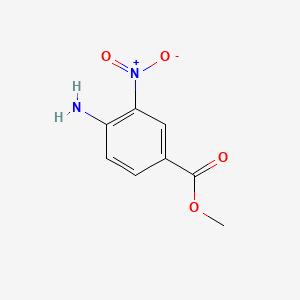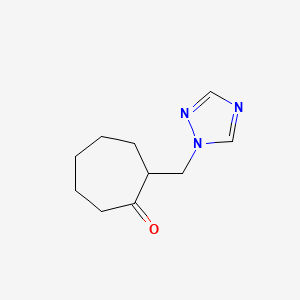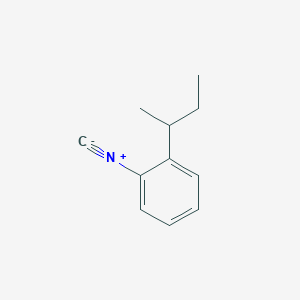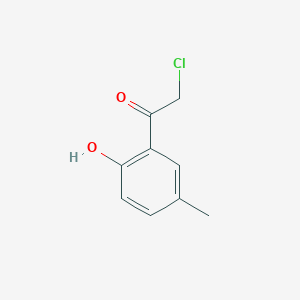
2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone" is a derivative of phenyl ethanone with a chlorine atom and a hydroxyl group as substituents on the aromatic ring. This structure is related to various compounds discussed in the provided papers, which include derivatives of phenyl ethanone with different substituents and their respective properties and reactions .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, a new photoremovable protecting group for carboxylic acids, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), has been
Wissenschaftliche Forschungsanwendungen
Nutraceutical and Food Additive Applications
Chlorogenic acid, a compound sharing a phenolic structure similar to 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone, has been recognized for its health-promoting properties. It demonstrates a dual role as both a food additive and a nutraceutical, offering anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This compound also exhibits antimicrobial properties against a broad spectrum of organisms, which could benefit the food industry in preserving food products. Moreover, its antioxidant activity, especially against lipid oxidation, and its protective properties against degradation of other bioactive compounds in food, position chlorogenic acid as a promising candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Biological Properties and Health Benefits
Research on chlorogenic acids (CGAs) highlights their abundant presence in everyday foods and beverages, most notably coffee, and their significant functional polyphenolic properties in the human diet. The extensive health benefits include neuroprotective, cardiovascular protective, gastrointestinal protective, renoprotective, hepatoprotective, glucose, and lipid metabolism regulatory, and anticarcinogenic effects. This comprehensive review illustrates the potential of CGAs as natural dietary additives and their role in promoting health, thereby encouraging further basic and clinical research on these compounds (Lu et al., 2020).
Antioxidant and Radical Scavenging Activities
Chromones and their derivatives, similar in structure to the target compound, have been associated with antioxidant properties capable of neutralizing active oxygen and interrupting free radical processes that could lead to cell impairment. These biological activities, including anti-inflammatory, antidiabetic, antitumor, anticancer, and others, are thought to be closely related to the antioxidant properties of chromones. The literature suggests that specific structural features of chromones are crucial for their radical scavenging activity, indicating a promising area for future research into developing new antioxidant compounds (Yadav et al., 2014).
Environmental and Analytical Applications
The study of lactones, cyclic esters of hydroxycarboxylic acids, in biofuel candidates reveals the importance of understanding the chemical reactions and environmental impacts of related compounds. Lactones, similar in reactivity to the target compound, undergo various reactions with atmospheric constituents, showcasing the need for comprehensive studies on their reactivity, products, and potential environmental effects. This research provides valuable insights into the atmospheric chemistry of lactones and related compounds, emphasizing the significance of environmental and analytical chemistry in assessing the impact of organic compounds on the environment (Ausmeel et al., 2017).
Eigenschaften
IUPAC Name |
2-chloro-1-(2-hydroxy-5-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOICSAGVLNDFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398526 |
Source


|
| Record name | 2-chloro-1-(2-hydroxy-5-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone | |
CAS RN |
22307-94-4 |
Source


|
| Record name | 2-chloro-1-(2-hydroxy-5-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

